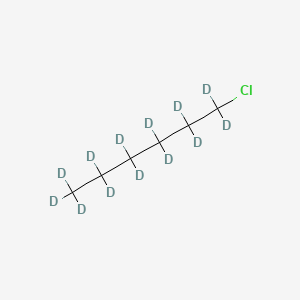

1-Chlorohexane-D13

描述

Significance of Stable Isotope Labeling in Scientific Inquiry

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comcreative-proteomics.com This process creates labeled compounds that act as tracers, allowing researchers to track their movement and transformation within various systems without altering the molecule's fundamental chemical properties. musechem.comcreative-proteomics.com

The significance of this technique is vast and multifaceted:

Mechanistic and Kinetic Studies: The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). symeres.com Studying the KIE provides invaluable information about reaction mechanisms and the nature of transition states. symeres.comxmu.edu.cn

Metabolic Research: In pharmaceutical and biological research, deuterium-labeled compounds are used to trace the metabolic fate of drugs and other xenobiotics. symeres.comsimsonpharma.com By tracking the labeled molecule, scientists can identify metabolites and understand the absorption, distribution, metabolism, and excretion (ADME) pathways. musechem.com

Analytical Chemistry: Isotopically labeled compounds, particularly deuterated ones, are widely used as internal standards in quantitative analysis, especially in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com They improve the accuracy and precision of measurements by correcting for sample loss during preparation and analysis. symeres.com

Drug Development: Incorporating deuterium into drug molecules can sometimes slow down metabolic processes, leading to improved pharmacokinetic properties such as a longer half-life and reduced clearance rates. symeres.commusechem.com This strategy led to the FDA approval of the first deuterated drug, deutetrabenazine, in 2017. xmu.edu.cn

Rationale for Deuterium Incorporation in Alkyl Halides

Alkyl halides are a class of organic compounds that serve as fundamental building blocks in organic synthesis. guidechem.comnbinno.com The incorporation of deuterium into alkyl halides is a key strategy for synthesizing more complex deuterated molecules. rsc.org Dehalogenative deuteration, a process where a halogen atom is replaced by a deuterium atom, is an efficient method for introducing deuterium at specific, targeted positions within a molecule. rsc.orgresearchgate.net

This site-selective labeling is crucial for several reasons:

Synthesis of Labeled Standards: Deuterated alkyl halides are precursors for synthesizing isotopically labeled internal standards required for quantitative mass spectrometry.

Mechanistic Probes: By introducing deuterium at a specific site on an alkyl chain, researchers can probe the mechanisms of elimination, substitution, and rearrangement reactions.

Access to Complex Deuterated Molecules: Modern synthetic methods, including photochemical and electrochemical approaches, utilize deuterated water (D₂O) as an economical and environmentally friendly deuterium source to convert alkyl halides into their deuterated counterparts. xmu.edu.cnrsc.org This provides access to a wide array of deuterated products, including derivatives of complex natural products and pharmaceuticals. rsc.org

Conceptual Framework for Investigating Isotopically Labeled 1-Chlorohexane-D13

This compound is a deuterated version of 1-chlorohexane (B165106), where all 13 hydrogen atoms on the hexane (B92381) chain have been substituted with deuterium atoms. cymitquimica.com Its non-deuterated form, 1-chlorohexane, is a colorless liquid used as a solvent and an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. nbinno.comontosight.ai

The investigation of this compound is framed around its utility as a specialized research chemical. cymitquimica.com Its primary applications stem directly from the properties conferred by the heavy isotope labeling:

Internal Standard for Quantitative Analysis: Due to its chemical similarity to 1-chlorohexane and other related long-chain alkyl halides, this compound is an ideal internal standard for analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS). It co-elutes with the non-labeled analyte but is easily distinguished by its higher mass, allowing for precise quantification.

Tracer in Environmental and Metabolic Studies: As a labeled analog of a chlorinated hydrocarbon, it can be used to study the environmental fate and degradation pathways of this class of compounds. Similarly, it can be employed in biological systems to investigate the metabolism of alkyl halides.

Mechanistic Studies in Organic Synthesis: this compound can serve as a substrate in studies investigating the mechanisms of nucleophilic substitution (Sₙ1/Sₙ2) and elimination (E1/E2) reactions, helping to elucidate the role of C-H (or in this case, C-D) bond cleavage in the rate-determining steps.

The table below summarizes the key properties of 1-Chlorohexane and its deuterated isotopologue, this compound, highlighting the differences that are central to its research applications.

| Property | 1-Chlorohexane | This compound |

| CAS Number | 544-10-5 sigmaaldrich.com | 1219798-45-4 cymitquimica.com |

| Molecular Formula | C₆H₁₃Cl sigmaaldrich.com | C₆D₁₃Cl cymitquimica.com |

| Molecular Weight | 120.62 g/mol sigmaaldrich.com | 133.70 g/mol cymitquimica.com |

| Appearance | Colorless Liquid wikipedia.org | Neat (Liquid) cymitquimica.com |

| Boiling Point | 132-136 °C sigmaaldrich.com | Not specified |

| Melting Point | -94 °C sigmaaldrich.com | Not specified |

| Density | 0.88 g/cm³ at 20 °C sigmaaldrich.com | Not specified |

| Primary Use | Synthesis Intermediate, Solvent guidechem.com | Isotopically Labeled Research Compound cymitquimica.com |

Structure

3D Structure

属性

分子式 |

C6H13Cl |

|---|---|

分子量 |

133.70 g/mol |

IUPAC 名称 |

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane |

InChI |

InChI=1S/C6H13Cl/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |

InChI 键 |

MLRVZFYXUZQSRU-UTBWLCBWSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl |

规范 SMILES |

CCCCCCCl |

产品来源 |

United States |

Synthetic Methodologies and Isotopic Enrichment Strategies for 1 Chlorohexane D13

Precursor Selection and Deuteration Routes

The foundation of a successful synthesis for 1-Chlorohexane-D13 lies in the selection of an appropriate deuterated precursor and an efficient chlorination method.

Deuterated Hexanol Derivatives as Precursors

The most direct precursor for the synthesis of this compound is a fully deuterated hexanol, specifically n-Hexanol-D13. Commercially available n-Hexanol (D13, 98%) serves as an ideal starting material. isotope.com The use of a precursor that already contains the desired deuterium (B1214612) atoms simplifies the synthetic process, as it eliminates the need for often complex and non-selective deuteration steps later in the reaction sequence. europa.eu The synthesis of such deuterated alcohols themselves can be achieved through various methods, though this often involves specialized techniques and reagents to achieve high levels of deuterium incorporation. researchgate.net

| Precursor | Formula | CAS Number (Labeled) |

| n-Hexanol-D13 | CD3(CD2)5OH | 204244-84-8 |

This table showcases the primary deuterated precursor for this compound synthesis.

Chlorination Techniques for Deuterated Alkanes

Once the deuterated precursor is obtained, the next critical step is the chlorination of the alcohol. Several methods are available for the conversion of alcohols to alkyl chlorides. A common and effective method involves the use of thionyl chloride (SOCl2). wikipedia.orgyoutube.com This reaction is known for producing the desired 1-chloroalkane with good yield. The reaction of n-hexanol with thionyl chloride proceeds to form 1-chlorohexane (B165106), sulfur dioxide, and hydrogen chloride. youtube.com

Another established method is the reaction of the alcohol with concentrated hydrochloric acid (HCl), often in the presence of a catalyst such as zinc chloride. wikipedia.orggoogle.com While effective, this method may require more stringent conditions or longer reaction times compared to the thionyl chloride route. google.com For research-scale production, the choice of chlorination agent can be influenced by factors such as reaction time, yield, and ease of purification.

| Chlorination Reagent | Reaction Principle |

| Thionyl Chloride (SOCl2) | Direct conversion of the hydroxyl group to a chloro group. |

| Hydrochloric Acid (HCl) | Acid-catalyzed nucleophilic substitution. |

This interactive table compares common chlorination techniques for converting deuterated hexanol to this compound.

Isotopic Purity and Regioselectivity in Synthesis

Achieving a high degree of isotopic enrichment and ensuring the correct placement of deuterium atoms are paramount in the synthesis of labeled compounds.

Assessment of Deuterium Atom Placement and Distribution

The isotopic purity and the specific locations of the deuterium atoms in the final this compound product must be rigorously verified. Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are the primary analytical techniques employed for this purpose. rsc.orgrsc.org

NMR Spectroscopy: ¹H NMR is used to confirm the absence of protons at specific positions, while ²H NMR can directly observe the deuterium nuclei. wikipedia.org The lack of signals in the ¹H NMR spectrum corresponding to the hexane (B92381) backbone would indicate successful deuteration.

Mass Spectrometry: HRMS allows for the precise determination of the molecular weight, confirming the incorporation of thirteen deuterium atoms. nih.gov It can also provide information on the distribution of isotopologues (molecules with different numbers of deuterium atoms). rsc.orgnih.gov Fragmentation analysis within the mass spectrometer (MS/MS) can further help to confirm the location of the deuterium labels. researchgate.net

Methodological Approaches to Maximize Isotopic Enrichment

Maximizing the isotopic enrichment of this compound begins with the starting materials. Using a precursor like n-Hexanol-D13 with a high initial isotopic purity (e.g., 98%) is crucial. isotope.com The subsequent chlorination reaction should be carried out under conditions that minimize any potential for hydrogen-deuterium exchange. This is generally achievable with reagents like thionyl chloride under anhydrous conditions.

The concept of isotopic enrichment refers to the mole fraction of the heavy isotope at a specific site, whereas species abundance is the percentage of molecules with a particular isotopic composition. isotope.com For a D13 compound, achieving high isotopic enrichment at each of the thirteen positions is necessary to ensure that the vast majority of the molecules are the desired fully deuterated species. isotope.com

Optimization of Synthetic Pathways for Research Scale Production

For producing this compound on a research scale (milligrams to grams), the synthetic pathway should be efficient, reliable, and scalable. The synthesis of deuterated compounds for research purposes has seen a significant increase in demand. globalgrowthinsights.com

The direct chlorination of n-Hexanol-D13 with thionyl chloride represents a robust and scalable method. youtube.com The reaction can be performed using standard laboratory equipment. youtube.com Optimization would involve determining the ideal molar ratio of reactants, reaction temperature, and time to maximize the yield and purity of the final product. A typical procedure would involve the slow addition of the deuterated alcohol to thionyl chloride, followed by a period of reflux to ensure complete reaction. youtube.com The subsequent workup would involve distillation to separate the this compound from any remaining starting material and reaction byproducts. youtube.com The purity of the final product would then be confirmed by the analytical methods described previously. The development of scalable methods is crucial as the demand for deuterated compounds in various research fields, including drug discovery, continues to grow. nih.gov

Advanced Analytical Applications of 1 Chlorohexane D13 in Chemical Systems

Internal Standard Applications in Quantitative Analysis

In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. scioninstruments.com It is used to correct for the loss of analyte during sample preparation and analysis. clearsynth.comscioninstruments.com Deuterated compounds, such as 1-Chlorohexane-D13, are considered the gold standard for internal standards, especially in mass spectrometry-based methods. clearsynth.com

Role in Chromatographic Methods (e.g., GC, LC) Coupled with Mass Spectrometry

Gas chromatography (GC) and liquid chromatography (LC) are powerful separation techniques that are often coupled with mass spectrometry (MS) for sensitive and selective detection. organomation.comthermofisher.com In these hyphenated techniques (GC-MS and LC-MS), this compound serves as an exemplary internal standard. mdpi.com Because its physical and chemical properties closely mirror those of the non-deuterated 1-chlorohexane (B165106), it co-elutes or elutes very closely with the analyte during the chromatographic separation. scioninstruments.comresearchgate.net However, due to its higher mass, the mass spectrometer can detect it as a distinct chemical entity. libretexts.org

The primary role of this compound as an internal standard is for the accurate quantification of its non-deuterated analog, 1-chlorohexane, and other related volatile organic compounds. lumiprobe.com The quantification is based on the ratio of the MS signal response of the analyte to the MS signal response of the internal standard. scioninstruments.com This ratio is then plotted against the concentration of the analyte to create a calibration curve. libretexts.org Since the internal standard is added at a known concentration to every sample, any variations in injection volume or detector response will affect both the analyte and the standard equally, thus preserving the accuracy of the ratio. scioninstruments.com

For example, in a GC-MS analysis, specific ions for both 1-chlorohexane and this compound would be monitored. The table below illustrates the key mass spectrometric data for these compounds.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Monitored m/z Ion (Example) |

| 1-Chlorohexane | C₆H₁₃Cl | 120.62 | 91 |

| This compound | C₆D₁₃Cl | 133.70 cymitquimica.com | 104 |

This table displays example data for illustrative purposes.

Complex sample matrices, such as those found in environmental or biological samples, can contain interfering compounds that co-elute with the target analyte. chromatographyonline.com These interferences can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. clearsynth.comchromatographyonline.com This can lead to inaccurate quantification. chromatographyonline.com

By adding this compound at the very beginning of the sample preparation process, it experiences the same physical losses and matrix effects as the analyte. scioninstruments.comnih.gov Because the internal standard behaves nearly identically to the analyte, the ratio of their signals remains constant, effectively canceling out these variations. clearsynth.comnih.gov This ensures that the calculated concentration of the analyte is accurate and reliable, regardless of sample-to-sample variability in extraction efficiency or matrix composition. reddit.com

The following table provides a hypothetical example of how an internal standard corrects for variability in sample recovery.

| Sample ID | Analyte Peak Area (A) | IS Peak Area (B) | Ratio (A/B) | Calculated Concentration (µg/L) |

| Standard 1 (10 µg/L) | 100,000 | 50,000 | 2.0 | 10.0 |

| Sample A (High Recovery) | 98,000 | 49,000 | 2.0 | 10.0 |

| Sample B (Low Recovery) | 50,000 | 25,000 | 2.0 | 5.0 |

This table illustrates the principle of correction for sample preparation variability using an internal standard. In a real analysis, a calibration curve based on multiple standards would be used.

Quantification of Non-Deuterated Analogs

Application in Other Analytical Techniques (e.g., ICP-MS) for Elemental Tracing

While primarily used in GC-MS and LC-MS, the principles of isotope labeling can be extended to other techniques. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of a sample, even at trace levels. wuxiapptec.comresearchgate.net It atomizes and ionizes the sample in a high-temperature plasma, allowing for the detection of individual elements. wuxiapptec.com

In the context of elemental tracing, a deuterated compound like this compound could potentially be used in specialized applications. For instance, when coupled with a separation technique like GC (GC-ICP-MS), it could be used as a species-specific isotope dilution standard for the quantification of organochlorine compounds. The ICP-MS would monitor the chlorine isotopes (³⁵Cl and ³⁷Cl), and the deuterated standard would help correct for instrumental drift and matrix effects during the analysis of the chlorine-containing analyte. isotope.com Stable isotope-labeled compounds are frequently used in ICP-MS to trace metabolic pathways of elements within biological systems or to perform high-precision quantitative analysis via isotope dilution. wuxiapptec.comckisotopes.com

Tracer Studies in Complex Chemical Matrices

Beyond its role as a quantification tool, this compound can also be employed as a tracer to study physical and chemical processes. nih.govepa.gov By "spiking" a system with a known amount of the labeled compound, its movement and transformation can be followed through complex processes without altering the behavior of the native compounds.

Elucidation of Separation Efficiencies in Chromatographic Systems

The efficiency of a chromatographic separation is a measure of how well it can separate different components in a mixture. nih.gov Deuterated compounds like this compound are nearly perfect probes for studying chromatographic behavior. researchgate.net Because the deuterated and non-deuterated forms have almost identical polarities and volatilities, they interact with the chromatographic stationary phase in a very similar manner. mdpi.com

However, a subtle difference in retention time, known as the chromatographic isotope effect, can sometimes be observed. researchgate.net Heavier deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase LC and slightly later in normal-phase LC. researchgate.net Studying this effect can provide deep insights into the mechanisms of chromatographic separation. By injecting a mixture of 1-chlorohexane and this compound, analysts can precisely measure peak resolution and column efficiency for a nearly identical pair of compounds, allowing for the fine-tuning and optimization of separation methods for challenging analyses. mdpi.com

Investigating Sample Introduction and Ionization Processes in Mass Spectrometry

In mass spectrometry (MS), the accuracy of results can be significantly influenced by the processes of sample introduction and ionization. scioninstruments.com Variability can arise from the sample matrix, which may suppress or enhance the ionization of the target analyte, and from fluctuations in the instrument's performance. wuxiapptec.com Stable isotope-labeled internal standards, such as this compound, are ideal for investigating and compensating for these effects. scioninstruments.com

Because this compound has virtually the same chemical structure, polarity, and volatility as the non-deuterated (or "light") 1-Chlorohexane, it behaves identically during sample preparation, chromatographic separation, and, crucially, within the ionization source of the mass spectrometer. wuxiapptec.comresearchgate.net Both compounds will co-elute from a gas or liquid chromatography system and will experience the same degree of ionization suppression or enhancement caused by co-eluting matrix components. nih.gov

Researchers can leverage this property to study the efficiency of different ionization techniques (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) under various conditions. nih.govut.ee By adding a known amount of this compound to a sample containing the "light" analyte, any observed variation in the analyte's signal that is mirrored by the deuterated standard can be attributed to the analytical process rather than an actual change in the analyte's concentration. The ratio of the analyte's signal to the internal standard's signal should remain constant across different matrices or instrument conditions. Any deviation in this ratio would point to an unexpected behavior or interference affecting the analyte and standard differently, prompting further investigation.

Illustrative Research Findings:

A hypothetical study could investigate the impact of a complex sample matrix on the ionization of 1-Chlorohexane using ESI-MS. As shown in the table below, while the absolute signal intensity of both the analyte and the internal standard decreases significantly in the presence of the matrix (a phenomenon known as ion suppression), the ratio of their signals remains consistent. This demonstrates the ability of the deuterated internal standard to correct for these matrix-induced variations.

Table 1: Hypothetical Data on Matrix Effects for 1-Chlorohexane with this compound as Internal Standard

This table illustrates how a deuterated internal standard can be used to correct for signal suppression in mass spectrometry. The data is for illustrative purposes.

| Sample Type | Analyte (1-Chlorohexane) Response (Counts) | Internal Standard (this compound) Response (Counts) | Analyte/IS Response Ratio |

| In pure solvent | 985,000 | 1,010,000 | 0.975 |

| In sample matrix | 482,000 | 495,000 | 0.974 |

Calibration Standard Development for Analytical Instrumentation

One of the most critical applications of this compound is in the development of robust calibration standards for quantitative analysis. clearsynth.com For an accurate measurement of the concentration of 1-Chlorohexane in an unknown sample, a calibration curve is required. wuxiapptec.com However, variations in sample preparation, injection volume, and instrument response can lead to inaccurate results. scioninstruments.com

Using this compound as an internal standard (IS) effectively mitigates these sources of error. lcms.cz The procedure involves adding a precise and constant amount of this compound to every sample, including the calibration standards, quality control samples, and the unknown samples. wuxiapptec.com The calibration curve is then constructed by plotting the ratio of the analyte signal to the internal standard signal against the known concentration of the analyte in the standards.

When the unknown sample is analyzed, the same ratio is calculated. The concentration of the analyte in the unknown sample is then determined by interpolating this ratio on the calibration curve. This ratiometric approach corrects for potential analyte loss during sample extraction or inconsistencies in instrument performance, as both the analyte and the internal standard are affected proportionally. clearsynth.comlcms.cz This ensures a high degree of precision and accuracy in the final reported concentration.

Illustrative Research Findings:

The following table provides an example of data that would be used to generate a calibration curve for the quantification of 1-Chlorohexane using this compound as an internal standard.

Table 2: Example Calibration Curve Data for 1-Chlorohexane

This table presents hypothetical data to illustrate the construction of a calibration curve using a deuterated internal standard. The response ratio is used to plot against the concentration.

| Standard Level | Analyte Concentration (ng/mL) | Analyte Response (Area) | IS Response (Area) | Response Ratio (Analyte/IS) |

| 1 | 1.0 | 10,500 | 101,000 | 0.104 |

| 2 | 5.0 | 52,000 | 103,500 | 0.502 |

| 3 | 10.0 | 99,800 | 99,500 | 1.003 |

| 4 | 25.0 | 254,000 | 102,100 | 2.488 |

| 5 | 50.0 | 515,000 | 104,300 | 4.938 |

| 6 | 100.0 | 995,000 | 100,500 | 9.900 |

Mechanistic and Kinetic Investigations Utilizing 1 Chlorohexane D13

Kinetic Isotope Effect (KIE) Studies in Reaction Mechanisms

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically substituted counterparts. wikipedia.orglibretexts.org It is quantified as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD). The study of KIEs using 1-Chlorohexane-D13 is instrumental in elucidating reaction mechanisms, particularly in identifying rate-determining steps and characterizing transition states. wikipedia.orgsnnu.edu.cn

In the context of further halogenation reactions of 1-chlorohexane (B165106), deuterium (B1214612) labeling allows for the distinction between primary and secondary kinetic isotope effects. A primary KIE is observed when a bond to the deuterium atom is broken in the rate-determining step of the reaction. epfl.ch For instance, in a free-radical halogenation reaction where a C-D bond on the hexane (B92381) chain is cleaved, a significant primary KIE (typically kH/kD > 2) would be expected. pressbooks.pub

Secondary KIEs occur when the deuterium atoms are not directly involved in bond breaking but are located at or near the reaction center. wikipedia.orglibretexts.org For example, if a reaction occurs at the C1 position, the deuterium atoms on C2 (β-deuterium) and C1 (α-deuterium) can still influence the reaction rate. These effects are generally smaller than primary KIEs. wikipedia.org

Table 1: Representative Kinetic Isotope Effects in Alkyl Halide Reactions

| Reaction Type | Isotope Position | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| E2 Elimination | β-deuterium | 2-8 | C-H/C-D bond is broken in the rate-determining step. pressbooks.publibretexts.org |

| SN1 Substitution | α-deuterium | 1.1-1.25 | Change in hybridization from sp³ to sp² at the reaction center. wikipedia.orgias.ac.in |

| SN2 Substitution | α-deuterium | 0.95-1.05 | sp²-like transition state with minimal change in C-H/C-D bond vibration. wikipedia.orgias.ac.in |

Note: The values presented are typical ranges for alkyl halides and are for illustrative purposes.

Nucleophilic substitution reactions of 1-chlorohexane can proceed through either an SN1 or SN2 mechanism. The use of this compound, specifically with deuterium at the α-carbon (the carbon bonded to the chlorine), is crucial for distinguishing between these pathways. wikipedia.orgchemguide.co.uklibretexts.org

In an SN1 reaction, the rate-determining step is the unimolecular dissociation of the C-Cl bond to form a carbocation intermediate. masterorganicchemistry.com This leads to a change in the hybridization of the α-carbon from sp³ to sp². This change results in a small but significant normal secondary kinetic isotope effect (kH/kD > 1), typically in the range of 1.1 to 1.25 for each deuterium at the α-position. wikipedia.orgias.ac.in

Conversely, the SN2 reaction is a bimolecular process where the nucleophile attacks the α-carbon at the same time as the chloride ion departs. chemguide.co.uklibretexts.org The transition state is a trigonal bipyramidal structure. The C-D bonds at the α-position are not broken, and the change in vibrational frequencies between the ground state and the transition state is minimal. This results in a KIE that is very close to unity (kH/kD ≈ 1) or slightly inverse (kH/kD < 1). wikipedia.orgias.ac.in

Primary and Secondary Deuterium Isotope Effects in Halogenation Reactions

Elucidation of Reaction Intermediates and Transition States

Isotopic labeling with this compound is invaluable for characterizing transient species like reaction intermediates and transition states. In reactions proposed to proceed via a carbocation intermediate, such as SN1 or E1 elimination, the fate of the deuterium labels can provide evidence for the existence and potential rearrangements of this intermediate. masterorganicchemistry.comwikipedia.org

The magnitude of the KIE itself provides information about the structure of the transition state. epfl.ch For example, in an E2 elimination reaction, a large primary KIE indicates that the C-H/C-D bond is significantly broken in the transition state, which has a high degree of product-like character. pressbooks.pub Theoretical modeling, in conjunction with experimental KIE data, can be used to construct detailed models of transition state geometries. rsc.orgsumitomo-chem.co.jp

Isotopic Labeling in Catalyst Performance Assessment

In the field of catalysis, this compound can be used as a tracer to evaluate catalyst performance and elucidate reaction mechanisms on catalyst surfaces. For instance, in heterogeneous catalytic hydrodechlorination, a process used for environmental remediation, this compound can be passed over a catalyst (e.g., Pd/C) with a source of hydrogen. numberanalytics.comthieme-connect.denih.gov

By analyzing the products using techniques like mass spectrometry, researchers can determine the extent of deuterium retention in the resulting hexane. This can reveal information about the mechanism of C-Cl bond cleavage and C-H bond formation on the catalyst surface, including whether the reaction proceeds with or without exchange with the hydrogen source. numberanalytics.comnumberanalytics.comworldscientific.com This helps in assessing the catalyst's activity, selectivity, and propensity for side reactions.

Deuterium Exchange Studies in Chemical Transformations

Deuterium exchange studies involve monitoring the exchange of deuterium atoms from this compound with protons from the solvent or other reagents. wikipedia.org For example, if this compound is subjected to conditions that promote the formation of a carbanion intermediate, and a protic solvent is present, the deuterium atoms at the carbanionic center can exchange with protons from the solvent. libretexts.org Observing this H/D exchange provides direct evidence for the formation of such an intermediate.

These studies are often carried out using a deuterium source like D₂O and can be facilitated by acid, base, or metal catalysts. wikipedia.orgnih.gov The rate and regioselectivity of the exchange can provide detailed information about the acidity of specific C-H bonds and the stability of the corresponding intermediates. wikipedia.orglibretexts.org

Environmental Science Research Applications of 1 Chlorohexane D13 As a Tracer

Modeling Environmental Fate and Transport of Chlorinated Alkanes

Environmental fate and transport models are essential tools for predicting the distribution and persistence of chemical contaminants. acs.org These models simulate the complex processes that govern a chemical's movement and transformation in the environment. nih.govacs.org Using an isotopically labeled compound like 1-Chlorohexane-D13 provides high-quality data to develop, calibrate, and validate these models. researchgate.net Because the deuterated tracer can be differentiated from any pre-existing background contamination of 1-Chlorohexane (B165106), its movement and depletion can be tracked with high accuracy, offering a clear picture of its environmental journey. asme.org

The breakdown of chlorinated compounds by microorganisms is a critical process that determines their persistence in the environment. nih.govresearchgate.net Compound-specific isotope analysis (CSIA) is a powerful technique used to investigate these degradation pathways by measuring the changes in the isotopic composition of a contaminant as it is degraded. nih.govcsic.esnih.gov

By introducing this compound into controlled environmental systems (microcosms) containing specific microbial populations or complex environmental samples (like soil or sediment), researchers can trace its transformation. researchgate.netresearchgate.net As microorganisms break down the compound, the resulting metabolic products will retain the deuterium (B1214612) label, allowing them to be identified. This helps in the definitive elucidation of the biodegradation pathway. rsc.orgnih.gov For instance, research on similar short-chain chlorinated alkanes has shown that the position of the chlorine atom significantly influences degradation, with terminal chlorination often leading to more effective breakdown. researchgate.net Using this compound allows scientists to precisely quantify the rates of such reactions and identify the specific enzymes and mechanisms involved, whether under aerobic or anaerobic conditions. researchgate.netresearchgate.net

Volatilization, the process by which a chemical evaporates from soil or water into the atmosphere, is a key transport pathway for many organic pollutants. cdc.govcdnsciencepub.com Once in the atmosphere, these compounds can be transported over long distances. nih.gov this compound can be used as a tracer to quantify the rate of volatilization from contaminated surfaces. By applying a known amount of the labeled compound to a soil or water surface and measuring its rate of disappearance and appearance in the air above, researchers can build accurate models of this process. These studies are crucial for understanding how pollutants move from a localized contamination site to become a regional or even global issue. nih.gov The data gathered helps to assess the potential for long-range atmospheric transport, which is a key criterion in classifying substances as persistent organic pollutants. pops.int

Biodegradation Pathway Elucidation in Environmental Compartments

Sorption and Desorption Dynamics in Environmental Media

The tendency of a chemical to attach to (sorb) and detach from (desorb) soil and sediment particles governs its mobility and bioavailability. ecetoc.org This behavior is typically quantified by the adsorption-desorption distribution coefficient (Kd), which is often normalized to the organic carbon content of the soil to yield the KOC value. ecetoc.org

Soil organic matter (SOM) and clay minerals are primary components that bind organic pollutants. ecetoc.orgnih.gov The nature of these interactions can range from weak van der Waals forces to strong covalent bonds. nih.gov To study these dynamics, researchers use batch equilibrium methods where the labeled chemical is mixed with soil or sediment samples. oecd.orgepa.gov Using this compound allows for precise measurement of how much of the compound remains in the water versus how much has sorbed to the solid particles, without interference from existing contaminants. asme.org This helps determine how strongly 1-chlorohexane binds to different types of soil, from sandy soils with low organic matter to clay-rich soils with high organic content. nih.govresearchgate.netarxiv.org Quantum chemical modeling can complement these experimental findings to understand the binding energies between the contaminant and various soil constituents at a molecular level. researchgate.netarxiv.org

Table 1: Illustrative Sorption Coefficients of this compound in Various Soil Types

| Soil Type | Organic Carbon (%) | Clay Content (%) | pH (CaCl2) | Kd (L/kg) | KOC (L/kg) |

| Sandy Loam | 0.8 | 12 | 6.5 | 4.5 | 563 |

| Silt Loam | 2.5 | 25 | 6.2 | 16.2 | 648 |

| Clay | 4.1 | 55 | 7.1 | 28.5 | 695 |

| Organic Soil | 15.2 | 20 | 5.8 | 110.0 | 724 |

In aquatic environments, chlorinated alkanes can exist dissolved in the water column, bound to suspended particles, or accumulated in bottom sediments. frontiersin.orgskb.se Understanding this distribution is key to assessing exposure risks for aquatic organisms. acs.org Tracer studies using this compound in controlled aquatic systems like mesocosms or flumes can map these processes in detail. By introducing the labeled compound, scientists can track its movement and partitioning over time, determining how factors like water flow, sediment type, and the presence of dissolved organic matter affect its transport and ultimate fate. skb.seiaea.org

Interactions with Soil and Sediment Organic Matter

Assessment of Biotic Uptake and Accumulation Potential (in non-human models)

Bioaccumulation refers to the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment through all exposure routes, including diet. pops.int A related term, bioconcentration, refers specifically to uptake from the water. acs.org These processes are critical for understanding how pollutants move up the food chain. acs.orgpops.int

Studies using this compound with non-human organisms such as algae, invertebrates (like Daphnia magna), or fish allow for the precise determination of its bioaccumulation potential. acs.orgtandfonline.com When these organisms are exposed to the labeled compound, the amount taken up into their tissues can be accurately measured by mass spectrometry. tandfonline.com This is particularly valuable because the deuterated compound can be distinguished from any other chemicals the organism may have been exposed to in its natural environment. asme.org These experiments yield critical data such as the Bioconcentration Factor (BCF), which is a key parameter for environmental risk assessment. pops.intacs.org

Table 2: Hypothetical Bioconcentration Factors (BCF) for this compound in Aquatic Organisms

This table shows potential results from a laboratory study exposing various non-human aquatic species to water containing this compound. The BCF is calculated as the concentration of the chemical in the organism divided by the concentration in the water at equilibrium.

| Organism | Species | Trophic Level | BCF (L/kg wet weight) |

| Algae | Scenedesmus obliquus | Producer | 150 |

| Water Flea | Daphnia magna | Primary Consumer | 850 |

| Midge Larvae | Chironomus riparius | Primary Consumer | 920 |

| Stickleback | Gasterosteus aculeatus | Secondary Consumer | 2,100 |

Advanced Spectroscopic Characterization and Conformational Analysis of 1 Chlorohexane D13

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1-Chlorohexane-D13, NMR provides a detailed picture of its atomic connectivity and conformational preferences.

Deuterium (B1214612) NMR (²H NMR) for Structural Integrity and Purity Assessment

Deuterium (²H) NMR spectroscopy serves as a powerful tool for confirming the structural integrity and assessing the isotopic purity of this compound. In a ²H NMR spectrum, each chemically distinct deuterium nucleus will produce a signal. For this compound, one would expect to observe separate resonances for the deuterium atoms on each of the six carbon atoms of the hexyl chain, as their chemical environments are different.

The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same molecular positions. uq.edu.au The primary application of ²H NMR in this context is the verification of deuteration across the molecule and the quantification of its isotopic purity. The presence of any residual protons would be evident by their absence in the ²H spectrum and their appearance in a corresponding ¹H NMR spectrum. The high isotopic purity is crucial for studies where the kinetic isotope effect is being investigated or for use as an internal standard in mass spectrometry.

Effects of Deuteration on ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

The replacement of hydrogen with deuterium induces noticeable effects on the ¹H and ¹³C NMR spectra. In a ¹H NMR spectrum of a partially deuterated sample, the signals of any remaining protons would be simplified due to the absence of coupling to adjacent deuterium atoms. For a fully deuterated compound like this compound, the ¹H NMR spectrum would ideally show no signals, confirming the high level of isotopic enrichment. guidechem.com

In the ¹³C NMR spectrum of this compound, the chemical shifts of the carbon atoms are slightly altered compared to the non-deuterated analogue due to the deuterium isotope effect. This effect typically causes a small upfield shift (to lower ppm values). researchgate.netspectrabase.com Furthermore, the carbon signals will exhibit splitting due to coupling with the attached deuterium nuclei. Since the nuclear spin (I) of deuterium is 1, a CD group will appear as a triplet, a CD₂ group as a quintet, and a CD₃ group as a septet in the proton-decoupled ¹³C NMR spectrum.

Another subtle effect is the chlorine isotope effect, where the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, can cause small splittings in the ¹³C NMR signal of the carbon atom directly bonded to chlorine (C1). spectrabase.comcymitquimica.com

Table 1: Predicted ¹³C NMR Data for this compound and Comparison with 1-Chlorohexane (B165106)

| Carbon Position | Predicted Chemical Shift (ppm) for this compound* | Typical Chemical Shift (ppm) for 1-Chlorohexane | Predicted Multiplicity (due to C-D coupling) |

| C1 | ~45 | 45.2 | quintet |

| C2 | ~32 | 32.6 | quintet |

| C3 | ~31 | 31.5 | quintet |

| C4 | ~26 | 26.5 | quintet |

| C5 | ~22 | 22.5 | quintet |

| C6 | ~13 | 13.9 | septet |

*Predicted shifts are based on the values for 1-chlorohexane with an expected small upfield shift due to the deuterium isotope effect.

Conformational Analysis and Rotational Dynamics using NMR

The flexible hexyl chain of 1-chlorohexane and its deuterated analogue exists as a mixture of different rotational isomers (conformers) at room temperature. chemspider.comacs.org NMR spectroscopy, particularly at low temperatures, can be used to study the populations of these conformers and the energy barriers between them. cdnsciencepub.comsrmist.edu.in The most stable conformation for a simple n-alkane chain is the all-trans (anti-periplanar) arrangement. However, rotations around the C-C bonds lead to the formation of gauche conformers, which are generally higher in energy. reddit.com

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to isotopic substitution and conformational changes. acs.orgx-mol.com

Deuterium-Induced Band Shifts and Intensity Changes

The most significant effect of deuteration in the vibrational spectra of this compound is the shift of C-H stretching and bending vibrations to lower frequencies (wavenumbers). The C-D stretching vibrations are expected to appear in the region of 2100-2260 cm⁻¹, which is significantly lower than the C-H stretching region of 2850-3000 cm⁻¹. researchgate.netmdpi.com This clear spectral window makes deuterated compounds useful as isotopic labels in complex biological or chemical systems.

The intensity of Raman signals for C-D stretching vibrations can be weaker than for C-H bonds. researchgate.net However, these signals are still readily detectable and provide valuable information about the molecular environment. The shifts in bending and rocking vibrations are also substantial and can be used to confirm the extent of deuteration.

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound and Comparison with 1-Chlorohexane

| Vibrational Mode | Typical Frequency in 1-Chlorohexane (cm⁻¹) | Predicted Frequency in this compound (cm⁻¹) |

| C-H Stretch | 2850 - 3000 | N/A |

| C-D Stretch | N/A | 2100 - 2260 |

| CH₂ Bend | ~1465 | N/A |

| CD₂ Bend | N/A | ~1050 - 1100 |

| C-Cl Stretch | 650 - 750 | 650 - 750 (minor shift expected) |

Conformational Isomerism and Vibrational Mode Assignments

The vibrational spectra of 1-chlorohexane are complex due to the presence of multiple conformers in the liquid state. Each conformer has a unique set of vibrational modes, and the observed spectrum is a superposition of the spectra of all populated conformers. The C-Cl stretching vibration is particularly sensitive to the conformation around the C1-C2 bond. Different gauche and anti arrangements will result in distinct C-Cl stretching frequencies.

In this compound, a similar conformational complexity is expected. By using computational methods and comparing the spectra with those of the non-deuterated analogue, it is possible to assign the observed vibrational bands to specific conformers. The analysis of the temperature dependence of the spectra can also aid in the identification of bands belonging to higher-energy conformers, as their relative populations increase with temperature. The study of deuterated hydrocarbons by Raman spectroscopy has shown that the isotopically shifted peaks can provide information about the orientation and environment of the deuterated parts of the molecule. mdpi.com

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry serves as a cornerstone technique in the analysis of isotopically labeled compounds such as this compound. It provides critical information regarding the isotopic purity of the synthesized compound and offers deep insights into its fragmentation pathways under energetic conditions. This section explores the application of high-resolution mass spectrometry for determining isotopic abundance and the analysis of fragmentation patterns to understand phenomena like deuterium scrambling.

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) is indispensable for accurately assessing the isotopic distribution of this compound. Unlike low-resolution mass spectrometry, which provides mass-to-charge ratios to the nearest integer, HRMS can measure masses with high precision (typically to four or more decimal places). ulethbridge.ca This capability allows for the clear differentiation between the desired deuterated species and any residual unlabeled or partially labeled molecules.

The isotopic purity of this compound is determined by comparing the experimentally observed isotopic distribution in the mass spectrum with the theoretically calculated distribution. The theoretical distribution is calculated based on the natural abundance of isotopes for each element in the molecule (e.g., ¹³C, ³⁷Cl) and the targeted level of deuterium incorporation.

Table 1: Theoretical vs. Representative Experimental Isotopic Abundance for this compound

| Ion | Theoretical m/z (for C₆D₁₃³⁵Cl) | Representative Experimental m/z | Theoretical Relative Abundance (%) | Representative Experimental Relative Abundance (%) |

| [M]⁺ | 133.16 | 133.16 | 100 | 100 |

| [M+1]⁺ | 134.16 | 134.16 | 6.68 | 6.7 |

| [M+2]⁺ | 135.16 | 135.16 | 32.56 | 32.6 |

Note: The theoretical values are calculated considering the natural abundances of ¹³C and ³⁷Cl. The experimental data are representative and may vary slightly based on the specific synthesis batch and instrument conditions.

The presence of a prominent peak corresponding to the fully deuterated molecular ion ([C₆D₁₃³⁵Cl]⁺) and the correct intensity ratios for the associated isotopic peaks (e.g., containing ¹³C or ³⁷Cl) confirms the high isotopic enrichment of the sample. Any significant deviation from the theoretical distribution would indicate incomplete deuteration or the presence of impurities. The ability to resolve and accurately measure the masses of these isotopic peaks is a key advantage of HRMS. ulethbridge.canih.gov

Fragmentation Pattern Analysis and Deuterium Scrambling Studies

When a molecule like this compound is subjected to ionization in a mass spectrometer, typically through electron impact, the resulting high-energy molecular ion can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. ulethbridge.ca For deuterated compounds, analyzing these fragments is also crucial for studying the potential rearrangement or "scrambling" of deuterium atoms within the ion before fragmentation occurs. psu.edunih.gov

Deuterium scrambling refers to the intramolecular migration of deuterium atoms within the molecular ion, which can lead to ambiguity in identifying the original positions of the labels. psu.edu "Soft" ionization techniques and certain fragmentation methods like electron transfer dissociation (ETD) are often employed to minimize this effect. nih.govlcms.cz

The fragmentation of 1-Chlorohexane typically proceeds through characteristic pathways, including the loss of a chlorine radical (Cl•) and the cleavage of the alkyl chain. libretexts.org In the case of this compound, the analysis focuses on the mass-to-charge ratios of the resulting fragments to determine if the deuterium atoms have remained in their original positions or have scrambled.

Table 2: Key Fragmentation Pathways and Observed Ions for this compound

| Fragmentation Pathway | Neutral Loss | Expected Fragment Ion (No Scrambling) | m/z | Observed Fragment Ion (Potential Scrambling) |

| α-cleavage | •C₅D₁₁ | [CD₂Cl]⁺ | 51/53 | Fragments with varying numbers of D atoms |

| Loss of HCl | DCl | [C₆D₁₂]⁺• | 96 | [C₆D₁₂]⁺• |

| Alkyl chain fragmentation | •C₂D₅ | [C₄D₈Cl]⁺ | 93/95 | Fragments with varying numbers of D atoms |

| Loss of Chlorine | •Cl | [C₆D₁₃]⁺ | 97 | [C₆D₁₃]⁺ |

The observation of fragment ions with unexpected numbers of deuterium atoms can indicate that scrambling has occurred. For instance, if the [CD₂Cl]⁺ fragment also appears with masses corresponding to [CDHCl]⁺ or [CH₂Cl]⁺, it suggests that deuterium atoms from other parts of the alkyl chain have migrated prior to fragmentation. Minimizing such scrambling is essential for studies that rely on site-specific isotopic labeling to probe reaction mechanisms or conformational dynamics. psu.edusemanticscholar.org

Emerging Research Avenues and Methodological Advancements

Development of Novel Deuteration Techniques for Alkyl Halides

The synthesis of deuterated compounds, including alkyl halides like 1-Chlorohexane-D13, has been significantly advanced by the development of new and efficient deuteration methodologies. researchgate.net These techniques are crucial for producing selectively labeled compounds for various scientific applications, from mechanistic studies in chemistry to the development of new pharmaceuticals. researchgate.netxmu.edu.cnacs.org

Historically, methods for incorporating deuterium (B1214612) have included hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.net HIE has been a prominent method, though it can sometimes lead to challenges in controlling the precise location of deuterium incorporation. xmu.edu.cn Dehalogenative deuteration, on the other hand, offers excellent site-selectivity and high rates of deuterium incorporation, making it a valuable strategy for creating specifically labeled molecules like this compound. xmu.edu.cn

Recent breakthroughs have focused on making these processes more efficient, selective, and environmentally friendly. researchgate.netxmu.edu.cn For instance, electrochemical methods have emerged as a powerful alternative to traditional approaches that often rely on transition metal catalysts and toxic deuterated reagents. xmu.edu.cnsciopen.com Electrocatalytic dehalogenation using heavy water (D₂O) as the deuterium source is a particularly promising green approach, offering high yields and excellent deuterium incorporation for both aromatic and alkyl halides. xmu.edu.cnsciopen.com

Researchers have also been exploring photo-induced dehalogenative deuteration methods. One such method employs phosphine-mediated halogen-atom transfer, which has shown broad applicability for a diverse range of alkyl halides, including complex molecules. rsc.orgresearchgate.net This technique utilizes D₂O as an economical deuterium source and has demonstrated high tolerance for various functional groups. rsc.orgresearchgate.net

Another area of advancement is the use of novel catalysts. For example, platinum-on-carbon (Pt/C) has been used as a catalyst for the H/D exchange of acetyl-protected alkyl amines, providing a convenient route to perdeuterated amines after deprotection. osti.gov Homogeneous platinum catalysts have also been studied for deuterium exchange in alkylbenzenes. publish.csiro.au

These ongoing developments in deuteration techniques are critical for expanding the availability and variety of deuterated compounds like this compound, thereby enabling more sophisticated and precise scientific investigations.

Integration of this compound into Multi-Omics Research Methodologies

Isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. creative-proteomics.com The integration of deuterated compounds like this compound into multi-omics research—which combines genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of cellular processes and their responses to various stimuli. creative-proteomics.comchempep.com

Stable isotope labeling, using non-radioactive isotopes such as deuterium (²H), ¹³C, and ¹⁵N, is particularly advantageous for long-term metabolic studies and is compatible with a wide range of analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comchempep.comacs.org In metabolomics, stable isotope tracers are used for quantification, identification, and pathway analysis. nih.gov

The use of this compound as an internal standard in mass spectrometry-based analyses is a key application in multi-omics research. thalesnano.comclearsynth.com Internal standards are essential for accurate quantification of analytes in complex biological matrices by compensating for variations in sample preparation and instrument response. clearsynth.comgoogle.com The distinct mass of deuterated standards allows for clear differentiation from their non-labeled counterparts. clearsynth.com

Furthermore, the integration of stable isotope labeling with other "omics" technologies can provide a more comprehensive understanding of biological systems. For instance, combining stable isotope-based metabolomics with transcriptomics and proteomics can help to reconstruct and validate computational models of metabolism. nih.gov This integrated approach is invaluable for deciphering complex biological networks and understanding the mechanisms behind physiological and pathological states. creative-proteomics.com

Computational Chemistry Approaches for Predicting Deuterium Effects

Computational chemistry provides powerful tools to predict and understand the effects of isotopic substitution on molecular properties and behavior. These theoretical approaches complement experimental studies and offer insights that can guide further research.

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of deuterated molecules. ajchem-a.com By substituting hydrogen with deuterium, the vibrational frequencies of a molecule are altered due to the increased mass. ajchem-a.com These changes can be accurately predicted using methods like Density Functional Theory (DFT) and coupled-cluster (CC) calculations. ajchem-a.comresearchgate.net

For example, studies have shown that quantum chemical methods can be used to calculate vibrational frequencies, rotational constants, and dipole moments of deuterated species, providing a detailed understanding of the impact of deuteration on molecular vibrations and rotations. ajchem-a.com These predictions are crucial for interpreting experimental spectra, such as those obtained from infrared (IR) and NMR spectroscopy. researchgate.netspiedigitallibrary.org

In NMR spectroscopy, quantum mechanical calculations can predict the deuterium isotope effects on chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used to predict NMR shielding tensors, which are then converted into chemical shifts. spiedigitallibrary.orguprm.edutandfonline.com These theoretical predictions can aid in the assignment of experimental NMR spectra and provide insights into molecular structure and conformation. spiedigitallibrary.orgnih.gov Recent advancements have also seen the development of machine learning models to predict IR spectra directly from 3D molecular structures, offering a faster alternative to traditional quantum chemical calculations. arxiv.org

Molecular Dynamics Simulations for Environmental Behavior

MD simulations can be used to model the partitioning of halogenated hydrocarbons between different environmental compartments, such as water, soil, and air. acs.org They can also be used to simulate degradation pathways and predict the fate of these compounds in various environmental conditions. clu-in.org For instance, simulations can help understand how factors like temperature, pressure, and the presence of other chemicals influence the behavior of halogenated hydrocarbons in aquatic systems. acs.orgoup.com

By simulating the interactions of this compound with its surroundings at a molecular level, researchers can gain a better understanding of its potential environmental impact and persistence. These computational models can help predict how the compound will behave if released into the environment, informing risk assessments and remediation strategies.

Standardization and Reference Material Development for Deuterated Compounds

The accuracy and comparability of analytical measurements heavily rely on the availability of high-quality reference materials. europa.euresearchgate.net For deuterated compounds like this compound, the development of certified reference materials (CRMs) is crucial for ensuring the reliability of research findings across different laboratories and studies. researchgate.netwikipedia.org

CRMs are materials with well-characterized properties that are used to calibrate analytical instruments, validate measurement methods, and establish metrological traceability to the International System of Units (SI). europa.eursc.orgacs.org The development of CRMs for deuterated compounds involves rigorous characterization of their isotopic purity and concentration.

National metrology institutes and other organizations are actively involved in producing and certifying reference materials for various analytes, including isotopically labeled compounds. europa.euresearchgate.netrsc.org These reference materials are essential for a wide range of applications, including clinical diagnostics, food analysis, and environmental monitoring. europa.euacs.org

The availability of a certified reference material for this compound would provide a benchmark for analytical laboratories, ensuring that measurements of this compound are accurate, consistent, and comparable. This is particularly important for its use as an internal standard in quantitative analyses, where the accuracy of the standard directly impacts the accuracy of the results for the target analyte. clearsynth.com The ongoing need for new and diverse isotope reference materials is a recognized challenge in the scientific community, as the demand for high-precision isotopic analysis continues to grow. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。